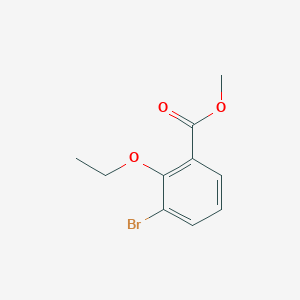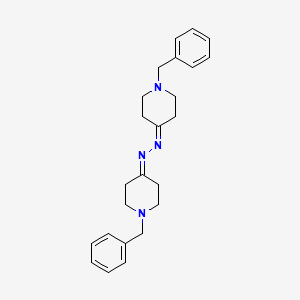
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine, also known as BBP, is an organic compound that is used in various scientific research applications. It is a highly reactive compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. BBP is a versatile reagent used in many areas of research, including drug synthesis, materials science, and polymer chemistry. BBP is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Scientific Research Applications
Synthesis and Spectroscopy
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine and its derivatives are explored in the field of synthetic organic chemistry for their potential in creating complex molecular structures. For instance, the synthesis, spectroscopy, and electrochemistry of bisdinitriles and metallophthalocyanines derived from similar hydrazine compounds demonstrate their versatility in organic synthesis. These compounds facilitate solubility in polar organic solvents and show interesting properties when interacting with metal ions, indicating potential applications in materials science and sensor technology (Güzel, Güney, & Kandaz, 2015).
Molecular Geometry and Electronic Properties
Studies on substituted piperidine phenyl hydrazines, closely related to 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine, using density functional theory (DFT), highlight their intriguing electronic properties. These properties include frontier orbital energies, band gap energies, and non-linear optical properties, suggesting applications in electronic and photonic devices (Kumar, Rajesh, Dharsini, & Inban, 2020).
Antioxidant and Biological Activity
Derivatives of hydrazine, including those structurally related to 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine, have been studied for their biological activities. These activities encompass anticancer, antibacterial, antifungal, anticonvulsant, and antioxidant properties. Specifically, the synthesis, structural analysis, and antioxidant activity of Schiff base derivatives demonstrate significant biological potential, offering insights into their use in developing new therapeutic agents (Tayade et al., 2022).
Liquid Crystal and Material Science
The development of hydrophobic azines and their application as liquid crystalline materials showcase the potential of 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine derivatives in material science. These studies involve the efficient synthesis of azines that display liquid crystal properties, indicating their utility in the fabrication of displays and electronic devices (Hammood et al., 2017).
Supramolecular Chemistry
Research into supramolecular complexes incorporating benzophenone suggests the use of hydrazine derivatives in constructing sophisticated molecular architectures. These structures are characterized by X-ray diffraction and are investigated for their potential applications in catalysis, drug delivery, and the development of nanomaterials (Ma & Coppens, 2004).
properties
IUPAC Name |
1-benzyl-N-[(1-benzylpiperidin-4-ylidene)amino]piperidin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-3-7-21(8-4-1)19-27-15-11-23(12-16-27)25-26-24-13-17-28(18-14-24)20-22-9-5-2-6-10-22/h1-10H,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHXNNSUUUOGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NN=C2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis(1-Benzylpiperidin-4-ylidene)hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





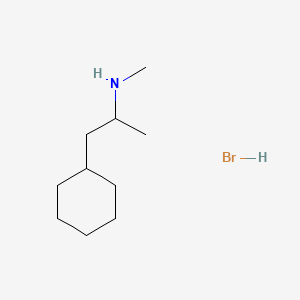

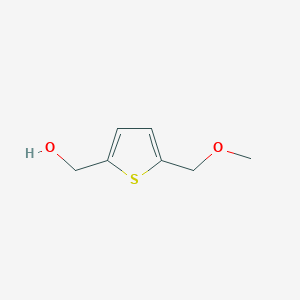

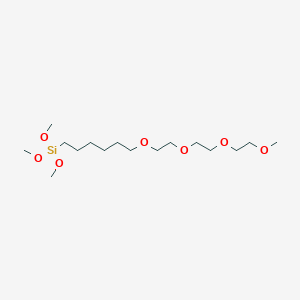


![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

